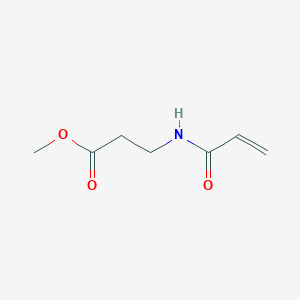![molecular formula C24H20FNO5S B2833269 1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872199-14-9](/img/structure/B2833269.png)
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a sulfonyl group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride and aluminum chloride as a catalyst.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable base such as sodium hydride.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chloride and a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
科学的研究の応用
Biology: Quinoline derivatives, including this compound, have shown promise as inhibitors of enzymes such as acetylcholinesterase, making them potential candidates for the treatment of neurodegenerative diseases.
Medicine: The compound has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells through apoptosis induction.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases. Additionally, the compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
類似化合物との比較
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also has potential anticancer properties.
Quinidine: An antiarrhythmic agent used to treat heart rhythm disorders.
Camptothecin: A topoisomerase inhibitor used in cancer chemotherapy.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-30-17-7-10-19(11-8-17)32(28,29)23-15-26(14-16-5-3-4-6-21(16)25)22-12-9-18(31-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONSQKKUZLBIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)
![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)

![dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine](/img/structure/B2833191.png)
![5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)
![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)
![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)
![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)
![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)


